molecular formula C20H17N7O2 B1683846 Avanbulin CAS No. 798577-91-0

Avanbulin

Numéro de catalogue: B1683846
Numéro CAS: 798577-91-0
Poids moléculaire: 387.4 g/mol
Clé InChI: LSFOZQQVTWFMNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'avanbuline implique la préparation de son promédicament, la lisavanbuline (BAL101553), qui est ensuite convertie en avanbuline in vivo. La voie de synthèse comprend généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle de l'avanbuline implique une synthèse à grande échelle utilisant des conditions de réaction optimisées afin de garantir un rendement et une pureté élevés. Le processus comprend :

Analyse Des Réactions Chimiques

Types de réactions

L'avanbuline subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'avanbuline avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leur activité biologique .

Applications de recherche scientifique

L'avanbuline a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

L'avanbuline exerce ses effets en se liant au site de la colchicine de la tubuline, inhibant ainsi l'assemblage des microtubules. Cette perturbation de la dynamique des microtubules conduit à l'arrêt mitotique et à l'activation du point de contrôle de l'assemblage du fuseau, entraînant finalement la mort des cellules tumorales. De plus, l'avanbuline affecte le microenvironnement tumoral en réduisant la microvasculature tumorale .

Applications De Recherche Scientifique

Avanbulin has a wide range of scientific research applications, including:

Mécanisme D'action

Avanbulin exerts its effects by binding to the colchicine site of tubulin, thereby inhibiting microtubule assembly. This disruption of microtubule dynamics leads to mitotic arrest and activation of the spindle assembly checkpoint, ultimately resulting in tumor cell death. Additionally, this compound affects the tumor microenvironment by reducing tumor microvasculature .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de l'avanbuline

L'avanbuline est unique en raison de sa liaison distincte au site de la colchicine de la tubuline, ce qui entraîne un phénotype unique des microtubules. Cette liaison unique permet à l'avanbuline d'être efficace dans les cellules tumorales résistantes aux autres agents ciblant les microtubules. De plus, l'avanbuline a montré une activité antitumorale significative dans des modèles précliniques de glioblastome et de lymphome, ce qui en fait un candidat prometteur pour un développement clinique plus approfondi .

Activité Biologique

Avanbulin, also known as BAL27862, is a microtubule-targeted agent (MTA) that has garnered attention for its potent anti-tumor activity, particularly in the treatment of various cancers, including lymphoma and glioblastoma. This article explores the biological activity of this compound, focusing on its mechanisms of action, preclinical and clinical findings, and potential therapeutic applications.

This compound exerts its anti-cancer effects primarily through the destabilization of microtubules. It binds to the colchicine site of tubulin heterodimers, inhibiting microtubule assembly. This action triggers the spindle assembly checkpoint, which is crucial for proper mitotic progression and ultimately leads to apoptosis in cancer cells . The unique binding characteristics of this compound differentiate it from other MTAs, allowing it to demonstrate efficacy in tumor models resistant to standard therapies like taxanes and vinca alkaloids .

Anti-Lymphoma Activity

Recent studies have highlighted this compound's significant anti-lymphoma activity. In vitro experiments conducted on diffuse large B cell lymphoma (DLBCL) cell lines revealed that this compound induces rapid apoptosis and exhibits a median IC50 of approximately 10-11 nM . The induction of apoptosis was observed in 15 out of 17 tested cell lines, with half showing effects within the first 24 hours of treatment .

Table 1: Summary of In Vitro Findings on this compound's Activity Against DLBCL

Cell LineIC50 (nM)Apoptosis Induction TimeNotes
OCILY31024 hoursABC subtype
TMD81148 hoursABC subtype
SUDHL51024 hoursGCB subtype
SUDHL161248 hoursGCB subtype

ABC = Activated B-cell-like; GCB = Germinal Center B-cell-like

Cell Cycle Analysis

Cell cycle analysis indicated a time-dependent accumulation of cells in sub-G0 phase, suggesting significant cytotoxic effects. A G2-M arrest was also observed in three out of four tested cell lines . These findings underscore the potential of this compound as a therapeutic agent targeting cell cycle regulation in cancer cells.

Clinical Studies

The prodrug listhis compound (BAL101553), which is converted to this compound in vivo, has been evaluated in clinical settings. A Phase 1 study established a recommended Phase 2 dose (RP2D) of 70 mg/m² for patients with various cancers, including ovarian and glioblastoma . Results indicated that listhis compound was well-tolerated and exhibited promising anti-tumor activity.

Table 2: Clinical Study Overview for Listhis compound

Study PhasePatient PopulationDose (mg/m²)Findings
Phase 1Solid tumors30Well-tolerated; encouraging activity
Phase 2aOvarian/glioblastoma70Safety established; efficacy noted

Biomarkers and Predictive Factors

Research has identified end-binding protein 1 (EB1) as a potential predictive biomarker for response to this compound treatment. Tumors exhibiting high EB1 expression may be more likely to respond favorably to therapy with listhis compound . This finding opens avenues for personalized treatment strategies based on biomarker profiling.

Propriétés

IUPAC Name

3-[[4-[1-[2-(4-aminophenyl)-2-oxoethyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O2/c21-10-3-11-23-19-18(25-29-26-19)20-24-15-4-1-2-5-16(15)27(20)12-17(28)13-6-8-14(22)9-7-13/h1-2,4-9H,3,11-12,22H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFOZQQVTWFMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)N)C4=NON=C4NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

798577-91-0
Record name Avanbulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0798577910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVANBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7KSX9YI58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 6.4 g of [4-(2-{2-[4-(2-cyano-ethylamino)-furazan-3-yl]-benzoimidazol-1-yl}-acetyl)-phenyl]-carbamic acid benzyl ester (12.3 mmol, 1 eq) in a mixture of 700 ml of ethyl acetate and 500 ml of methanol are added 1.3 g of 10% palladium on carbon. The reaction mixture is stirred for 3 h under hydrogen atmosphere (1 atm) at room temperature. Then it is filtered through celite and concentrated under reduced pressure to give the crude product as a light yellow solid, which is suspended in 60 ml of a 7/5 ethyl acetate/methanol mixture. Filtration provides 3.5 g of the desired product as off-white solid. The filtrate is concentrated and the residue is treated as above with 5 ml of the 7/5 ethyl acetate/methanol mixture. Filtration gives 0.45 g of a second crop of the product.
Name
[4-(2-{2-[4-(2-cyano-ethylamino)-furazan-3-yl]-benzoimidazol-1-yl}-acetyl)-phenyl]-carbamic acid benzyl ester
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
1.3 g
Type
catalyst
Reaction Step Four
[Compound]
Name
7/5
Quantity
60 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avanbulin
Reactant of Route 2
Avanbulin
Reactant of Route 3
Avanbulin
Reactant of Route 4
Reactant of Route 4
Avanbulin
Reactant of Route 5
Reactant of Route 5
Avanbulin
Reactant of Route 6
Avanbulin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.